BenchChemオンラインストアへようこそ!

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

antidiabetic PPARγ insulin sensitizer

This 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione derivative features a unique 2-ethoxyphenylpropanoyl N-acyl substituent, offering distinct hydrogen-bond acceptor capability and increased lipophilicity compared to fluoro or chloro analogs. Ideal for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on the N-acyl substituent, particularly within PPARγ or DPP-4 inhibitor discovery programs. Its oxazolidine-2,4-dione core provides superior preclinical glucose-lowering potency over thiazolidinediones. Ideal for systematic comparator studies examining LogD, plasma protein binding, microsomal stability, and permeability. No target-specific bioactivity data exist; de novo characterization is required. For non-human investigational use only.

Molecular Formula C18H22N2O5
Molecular Weight 346.383
CAS No. 2034240-90-7
Cat. No. B2404408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034240-90-7
Molecular FormulaC18H22N2O5
Molecular Weight346.383
Structural Identifiers
SMILESCCOC1=CC=CC=C1CCC(=O)N2CCC(C2)N3C(=O)COC3=O
InChIInChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-13(15)7-8-16(21)19-10-9-14(11-19)20-17(22)12-25-18(20)23/h3-6,14H,2,7-12H2,1H3
InChIKeyOREYSXCYYAKZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034240-90-7): Structural Identity and Procurement Baseline


3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034240-90-7, molecular formula C18H22N2O5, molecular weight 346.383 g/mol) is a synthetic small molecule comprising a pyrrolidine ring N-acylated with a 3-(2-ethoxyphenyl)propanoyl group and substituted at the pyrrolidine 3-position with an oxazolidine-2,4-dione moiety . The oxazolidine-2,4-dione scaffold is a recognized pharmacophore associated with antidiabetic, anti-inflammatory, and antitumor activities in the medicinal chemistry literature [1]. The compound is currently offered by research chemical suppliers for non-human, non-therapeutic investigational use only, with no regulatory approvals or clinical development status reported .

Why Generic Substitution Fails for 3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Structural Specificity Matters


IMPORTANT CAVEAT: No direct comparative bioactivity data exist for this specific compound in the published literature. The following analysis is based on class-level structural inference. Within the N-acylated pyrrolidinyl-oxazolidine-2,4-dione series, the 2-ethoxyphenylpropanoyl substituent distinguishes this compound from close analogs such as the 2-fluorophenyl variant (CAS 2034360-71-7) and the benzyloxy-methoxyphenyl variant (CAS 2034383-62-3) . The ethoxy group introduces distinct hydrogen-bond acceptor capability (oxygen lone pair), increased lipophilicity relative to fluorine, and altered metabolic vulnerability compared to halogenated or larger aromatic ether analogs. In the broader oxazolidine-2,4-dione class, the oxygen atom at position 1 of the heterocycle confers different electronic properties and potentially different metabolic stability compared to the sulfur-containing thiazolidine-2,4-dione analogs such as pioglitazone and rosiglitazone [1]. These structural distinctions mean that even if two compounds share the oxazolidine-2,4-dione-pyrrolidine core, their target engagement, pharmacokinetics, and off-target profiles may diverge substantially — precluding casual interchange without confirmatory experimental data.

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Quantitative Differentiation Evidence Guide


Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Scaffold: Superior Glucose-Lowering Efficacy in Preclinical Models

In a head-to-head preclinical comparison, 2,4-oxazolidinedione derivatives demonstrated superior antidiabetic activity compared to their 2,4-thiazolidinedione counterparts in genetically obese and diabetic KKAy mice and Wistar fatty rats [1]. The most potent oxazolidinedione compound, (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione (compound 64), exhibited an ED25 of 0.561 mg/kg/day in KKAy mice versus pioglitazone (thiazolidinedione) ED25 of 6 mg/kg/day — representing an approximately 10.7-fold improvement in potency [1]. In Wistar fatty rats, the same oxazolidinedione showed ED25 = 0.05 mg/kg/day versus pioglitazone ED25 = 0.5 mg/kg/day, a 10-fold potency advantage [1]. The PPARγ agonistic activity was confirmed with EC50 = 8.87 nM [1]. This class-level evidence supports the preference for oxazolidine-2,4-dione scaffolds over thiazolidine-2,4-diones for antidiabetic drug discovery programs; however, no specific data exist for the target compound (CAS 2034240-90-7) itself.

antidiabetic PPARγ insulin sensitizer glucose-lowering oxazolidinedione

Physicochemical Differentiation: 2-Ethoxyphenyl vs. 2-Fluorophenyl Analog — Computed Property Comparison

Comparison of computed molecular properties between the target 2-ethoxyphenyl compound (CAS 2034240-90-7, MW = 346.38, formula C18H22N2O5) and its closest cataloged analog, the 2-fluorophenyl variant (CAS 2034360-71-7, MW = 334.34, formula C17H19FN2O4), reveals key differences relevant to lead optimization . The ethoxy substituent (–OCH2CH3) introduces an additional hydrogen-bond acceptor (ether oxygen) not present in the fluoro analog, potentially altering target binding interactions. The ethoxy group also contributes greater topological polar surface area and increased rotatable bond count (one additional bond in the ethoxy chain), which may affect oral bioavailability according to Lipinski and Veber rule frameworks. Computed LogP is expected to be higher for the ethoxy variant due to the two-carbon alkyl extension. These differences mean that even minor substituent changes within this series can significantly impact ADME properties, highlighting why one analog cannot be assumed to substitute for another without experimental verification.

physicochemical properties lipophilicity hydrogen bonding drug-likeness lead optimization

Oxazolidine Ring Stability: Substituent-Dependent Hydrolysis Rates Inform Prodrug and Formulation Strategy

A systematic NMR-based stability study of oxazolidine-based compounds demonstrated that hydrolysis rates are strongly dependent on substituent identity at the 2- and 3-positions of the oxazolidine ring [1]. Compounds with a methyl substituent at position 2 were significantly more stable to hydrolysis than 2-phenyl substituted analogs [1]. Oxazolidines incorporating phenyl substituents at position 3 were less stable than those with a methyl substituent at position 3 [1]. Electron-withdrawing nitro substituents on the 2-phenyl ring accelerated hydrolysis compared to unsubstituted or methoxy-substituted derivatives [1]. The target compound (CAS 2034240-90-7) bears a pyrrolidin-3-yl substituent at the oxazolidine 3-position — a secondary amine-derived substituent whose steric and electronic profile differs from both the phenyl and methyl benchmarks tested [1]. Without experimental stability data for this specific compound, its hydrolytic stability cannot be assumed to match any particular benchmark; procurement for applications sensitive to ring-opening (e.g., prodrug strategies) requires compound-specific stability assessment.

chemical stability hydrolysis oxazolidine prodrug design formulation

Core Scaffold Biological Annotation: 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione as DPP-4 Inhibitory Pharmacophore

The unsubstituted core scaffold, 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 1864057-54-4 as hydrochloride salt), has been annotated in vendor literature as having studied inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones and is a validated therapeutic target for type 2 diabetes . The N-acylation of the pyrrolidine nitrogen with the 3-(2-ethoxyphenyl)propanoyl group in the target compound (CAS 2034240-90-7) represents a significant structural elaboration of this core that may alter DPP-4 binding affinity, selectivity, and pharmacokinetics compared to the unsubstituted scaffold. However, no quantitative DPP-4 inhibition data (IC50, Ki) are publicly available for either the core scaffold or the target compound. This annotation serves only as a directional hypothesis for target identification; procurement for DPP-4-focused programs requires confirmatory enzymatic and cellular assay data.

DPP-4 inhibition type 2 diabetes incretin glucose metabolism pyrrolidine

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Recommended Application Scenarios Based on Available Evidence


Antidiabetic Lead Optimization: Oxazolidine-2,4-dione Scaffold-Based PPARγ Agonist Development

The oxazolidine-2,4-dione scaffold has demonstrated superior glucose-lowering potency compared to thiazolidine-2,4-diones in preclinical models, with the class representative showing ~10-fold improvement in ED25 over pioglitazone [1]. The target compound (CAS 2034240-90-7), with its 2-ethoxyphenylpropanoyl N-substituent, represents a structurally distinct entry within this pharmacophore class. Its procurement is most appropriate for medicinal chemistry teams seeking to explore structure-activity relationships around the N-acyl substituent of pyrrolidinyl-oxazolidine-2,4-diones, particularly for PPARγ-mediated antidiabetic programs. Users should note that no target-specific PPARγ activity data exist, and de novo EC50/ED25 characterization is required.

Physicochemical Comparator Studies: 2-Ethoxyphenyl vs. Halogenated Aryl Series

The 2-ethoxyphenyl substituent provides a distinct physicochemical profile (additional H-bond acceptor, higher LogP, greater conformational flexibility) compared to fluorinated or chlorinated analogs [1]. This compound is well-suited for systematic comparator studies examining how the ethoxy vs. fluoro/chloro substituent affects LogD, aqueous solubility, plasma protein binding, microsomal stability, and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Such studies can establish whether the ethoxy motif offers advantages in oral absorption or metabolic stability within this chemotype.

Oxazolidine Ring Stability Profiling for Prodrug Design Strategies

As demonstrated by Moloney et al., oxazolidine ring hydrolysis rates are highly sensitive to N3 and C2 substituent identity [1]. The target compound, with its pyrrolidin-3-yl group at N3, occupies an unexplored region of oxazolidine stability space. Researchers interested in oxazolidine-based prodrug strategies — where controlled ring-opening releases a β-amino alcohol or aldehyde component — may find this compound useful as a test substrate for determining how a tertiary amine-containing N3 substituent influences hydrolysis kinetics under various pH and temperature conditions.

Chemical Biology Tool Compound for Target Deconvolution in DPP-4 Pathway Studies

Based on the vendor annotation that the core 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold has been studied for DPP-4 inhibition [1], the target compound may serve as a starting point for chemical biology target deconvolution. Procurement is defensible for academic or industrial groups planning to generate quantitative DPP-4 inhibition data (IC50 determination, kinetics, selectivity profiling against DPP-8/DPP-9/FAP) and to compare the N-acylated derivative against the unsubstituted core scaffold. No procurement decision should be based on assumed potency prior to experimental confirmation.

Quote Request

Request a Quote for 3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.